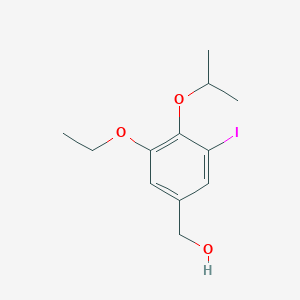![molecular formula C21H22N4O4 B426179 (5E)-1-ETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B426179.png)
(5E)-1-ETHYL-5-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione is a complex organic compound that belongs to the class of indole derivatives.
Métodos De Preparación
The synthesis of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . This reaction yields the tricyclic indole derivative, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .
Análisis De Reacciones Químicas
1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and malononitrile . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrazine hydrate and phthalic anhydride can yield phthalhydrazide derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antiviral, anti-inflammatory, and anticancer agent . Its diverse biological activities make it a valuable compound for drug discovery and development. Additionally, it is used in the study of molecular mechanisms and pathways involved in various diseases .
Mecanismo De Acción
The mechanism of action of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by inhibiting key enzymes involved in disease progression or by activating specific receptors that trigger beneficial cellular responses .
Comparación Con Compuestos Similares
Similar compounds to 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione include other indole derivatives such as indole-3-acetic acid and various indole-2-carboxylate derivatives . These compounds share a common indole nucleus but differ in their substituents and overall structure. The uniqueness of 1-Ethyl-5-{[1-(2-oxo-2-pyrrolidinylethyl)indol-3-yl]methylene}-1,3-dihydropyrimidine-2,4,6-trione lies in its specific combination of functional groups, which confer distinct biological activities and chemical properties .
Propiedades
Fórmula molecular |
C21H22N4O4 |
|---|---|
Peso molecular |
394.4g/mol |
Nombre IUPAC |
(5E)-1-ethyl-5-[[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H22N4O4/c1-2-25-20(28)16(19(27)22-21(25)29)11-14-12-24(17-8-4-3-7-15(14)17)13-18(26)23-9-5-6-10-23/h3-4,7-8,11-12H,2,5-6,9-10,13H2,1H3,(H,22,27,29)/b16-11+ |
Clave InChI |
LPDBIOGPMUQNLY-LFIBNONCSA-N |
SMILES |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)NC1=O |
SMILES isomérico |
CCN1C(=O)/C(=C/C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)/C(=O)NC1=O |
SMILES canónico |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C(=O)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-[(1-Allyl-2,5-dioxo-4-imidazolidinylidene)methyl]-2-bromo-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B426102.png)

![[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B426104.png)
![5-{[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B426105.png)
![N-[(5-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}furan-2-yl)methyl]-N-(2-cyanoethyl)methanesulfonamide](/img/structure/B426108.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B426110.png)
![3-(4-chlorophenyl)-1-methyl-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-thioxo-4-imidazolidinone](/img/structure/B426111.png)

![(5E)-5-{[5-(azepan-1-yl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B426113.png)
![3-Allyl-5-{[5-(3-bromophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B426114.png)
![N-(2-chlorobenzyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B426115.png)
![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B426117.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B426121.png)
